molecular formula C8H7BrN2O B070029 7-Amino-4-bromoisoindolin-1-one CAS No. 169045-01-6

7-Amino-4-bromoisoindolin-1-one

Katalognummer B070029
CAS-Nummer: 169045-01-6
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: CZZMFBYDHNKOMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of isoindoline derivatives, including those related to 7-Amino-4-bromoisoindolin-1-one, has been explored through various methods. A notable approach involves the palladium-catalyzed aminocarbonylation of the Blaise reaction intermediate, offering a one-pot synthesis route to (Z)-3-methyleneisoindolin-1-ones from nitriles, showcasing the versatility and efficiency of modern synthetic techniques in accessing such frameworks (Xuan et al., 2016). Another method described involves the palladium-catalysed Heck reaction, highlighting a pathway to synthesize isoindoline nitroxides, which could be related to the chemical structure of 7-Amino-4-bromoisoindolin-1-one (Keddie et al., 2005).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives, such as 7-Amino-4-bromoisoindolin-1-one, is crucial for understanding their reactivity and properties. Studies involving X-ray crystallography have provided insights into the structure, revealing short-range intermolecular hydrogen bonding critical for their stability and reactivity (Bottle et al., 2000).

Chemical Reactions and Properties

Isoindoline compounds undergo various chemical reactions, leveraging their unique structure for diverse synthetic applications. For instance, bromoethylsulfonium salt has been utilized as an annulation agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds, demonstrating the versatility of isoindoline-based frameworks in heterocyclic chemistry (Yar et al., 2009).

Wissenschaftliche Forschungsanwendungen

Summary of Application

“4-Bromoisoindolin-1-one” plays a crucial role in organic synthesis and is a valuable intermediate in various fields, including pharmaceuticals . It shows potential as an inhibitor targeting MetRS, an enzyme crucial in protein synthesis and disease pathways . The structure of “4-Bromoisoindolin-1-one” allows for fine-tuning pharmacological properties, making it promising for drug development .

Methods of Application

The compound is prepared through a two-step process, starting from methyl 3-bromo-2-(bromomethyl)benzoate . This process likely involves bromination and cyclization reactions starting from suitable precursors .

Results or Outcomes

The resulting compound exhibits promising MetRS inhibitory activity . By interfering with protein synthesis mediated by MetRS, these compounds hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

Zukünftige Richtungen

The future directions of 7-Amino-4-bromoisoindolin-1-one could involve its use in the synthesis of new fluorescent compounds, as suggested by some research . Additionally, given its role as an intermediate in organic synthesis, it could be used in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name

7-amino-4-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZMFBYDHNKOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599313
Record name 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-bromoisoindolin-1-one

CAS RN

169045-01-6
Record name 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Amino-4-bromo-3-hydroxyisoindolinone (3.11 g, 12.8 mmol) was dissolved in nitromethane (125 mL), and the solution was added with trifluoroacetic acid (9.90 mL, 128 mmol) and triethylsilane (4.10 mL, 25.6 mmol), followed by stirring at room temperature for 2 hours. The reaction mixture was added with water, extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by slurry using chloroform to obtain 7-amino-4-bromoisoindolinone (2.16 g, yield 74%).
Name
7-Amino-4-bromo-3-hydroxyisoindolinone
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-4-bromoisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
7-Amino-4-bromoisoindolin-1-one
Reactant of Route 3
Reactant of Route 3
7-Amino-4-bromoisoindolin-1-one
Reactant of Route 4
7-Amino-4-bromoisoindolin-1-one
Reactant of Route 5
Reactant of Route 5
7-Amino-4-bromoisoindolin-1-one
Reactant of Route 6
Reactant of Route 6
7-Amino-4-bromoisoindolin-1-one

Citations

For This Compound
1
Citations
A Walter, A Chaikuad, R Helmer, N Loaec, L Preu… - PLoS …, 2018 - journals.plos.org
Cdc2-like kinases (CLKs) represent a family of serine-threonine kinases involved in the regulation of splicing by phosphorylation of SR-proteins and other splicing factors. Although …
Number of citations: 24 journals.plos.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.